molecular formula C24H31ClN4O4 B15251410 Fmoc-HomoArg(Me)2-OH.HCl(Symmetrical)

Fmoc-HomoArg(Me)2-OH.HCl(Symmetrical)

Cat. No.: B15251410
M. Wt: 475.0 g/mol
InChI Key: KBWSTCMOFACMCY-BOXHHOBZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-HomoArg(Me)₂-OH·HCl (Symmetrical) is a chemically modified amino acid derivative used in solid-phase peptide synthesis (SPPS). It features a homoarginine backbone with symmetrical dimethylation on the guanidino group, protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This compound is critical for studying protein arginine methylation, a post-translational modification involved in gene regulation, DNA repair, and cellular signaling . Key properties include:

  • Molecular Formula: C₂₄H₃₀N₄O₄·HCl (derived from CAS data in ).
  • Molecular Weight: ~475.0 g/mol (varies slightly by source).
  • Storage: Typically stored in a cool, dry place, protected from light .

Properties

Molecular Formula

C24H31ClN4O4

Molecular Weight

475.0 g/mol

IUPAC Name

(2S)-6-[[amino(dimethylamino)methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride

InChI

InChI=1S/C24H30N4O4.ClH/c1-28(2)23(25)26-14-8-7-13-21(22(29)30)27-24(31)32-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20;/h3-6,9-12,20-21H,7-8,13-15H2,1-2H3,(H2,25,26)(H,27,31)(H,29,30);1H/t21-;/m0./s1

InChI Key

KBWSTCMOFACMCY-BOXHHOBZSA-N

Isomeric SMILES

CN(C)C(=NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl

Canonical SMILES

CN(C)C(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-HomoArg(Me)2-OH.HCl(Symmetrical) typically involves the protection of the amino group of homoarginine with the Fmoc group. This is followed by methylation of the guanidine group to introduce the symmetrical dimethyl groups. The final product is obtained as a hydrochloride salt to enhance its stability and solubility.

Industrial Production Methods

Industrial production of Fmoc-HomoArg(Me)2-OH.HCl(Symmetrical) involves large-scale synthesis using automated peptide synthesizers. These machines can efficiently carry out the sequential addition of amino acids, including the incorporation of Fmoc-HomoArg(Me)2-OH.HCl(Symmetrical), under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Fmoc-HomoArg(Me)2-OH.HCl(Symmetrical) undergoes several types of chemical reactions, including:

    Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing the free amino group to participate in further reactions.

    Coupling Reactions: The compound can be coupled with other amino acids or peptides using reagents like carbodiimides.

    Deprotection Reactions: The Fmoc group can be selectively removed using piperidine, revealing the free amino group for subsequent reactions.

Common Reagents and Conditions

    Piperidine: Used for the removal of the Fmoc protecting group.

    Carbodiimides: Used for coupling reactions to form peptide bonds.

    Acidic Conditions: Used to remove the hydrochloride salt and obtain the free base form of the compound.

Major Products Formed

The major products formed from reactions involving Fmoc-HomoArg(Me)2-OH.HCl(Symmetrical) include peptides and proteins with specific sequences and functionalities, depending on the intended application.

Scientific Research Applications

Chemistry

In chemistry, Fmoc-HomoArg(Me)2-OH.HCl(Symmetrical) is used in the synthesis of peptides and proteins. Its stability and ease of removal make it a valuable tool for constructing complex molecular structures.

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It can be incorporated into peptides that mimic natural proteins, allowing researchers to investigate their functions and mechanisms.

Medicine

In medicine, Fmoc-HomoArg(Me)2-OH.HCl(Symmetrical) is used in the development of peptide-based drugs. These drugs can target specific proteins or pathways, offering potential treatments for various diseases.

Industry

In the industrial sector, this compound is used in the production of synthetic peptides for use in diagnostics, therapeutics, and research. Its high purity and stability make it suitable for large-scale production.

Mechanism of Action

The mechanism of action of Fmoc-HomoArg(Me)2-OH.HCl(Symmetrical) involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Once the desired peptide is synthesized, the Fmoc group is removed, revealing the free amino group for further functionalization or interaction with other molecules.

Comparison with Similar Compounds

Fmoc-Arg(Me)₂-OH·HCl (Symmetrical)

  • Structure: Standard arginine backbone with symmetrical dimethylation on the guanidino group.
  • Molecular Formula : C₂₃H₂₈N₄O₄·HCl .
  • Molecular Weight : 461.0 g/mol .
  • Key Differences :
    • Shorter side chain compared to homoarginine derivatives, affecting steric bulk and peptide conformation.
    • Widely used in histone and chromatin studies due to its role in mimicking naturally occurring symmetrical dimethylarginine .
  • Applications : Essential for synthesizing peptides to investigate methylarginine-dependent protein interactions .

Fmoc-HomoArg(Et)₂-OH·HCl (Symmetrical)

  • Structure : Homoarginine backbone with symmetrical diethylation (ethyl groups instead of methyl).
  • Molecular Formula : C₂₆H₃₄N₄O₄·HCl .
  • Molecular Weight : 502.5 g/mol .
  • Key Differences: Larger alkyl groups increase hydrophobicity and may reduce solubility in aqueous buffers.
  • Applications : Used in specialized studies requiring longer alkyl chains to probe enzyme specificity .

Fmoc-Lys(Me)₂-OH·HCl

  • Structure: Lysine derivative with symmetrical dimethylation on the ε-amino group.
  • Molecular Formula : C₂₃H₂₈N₂O₄·HCl .
  • Molecular Weight : 432.94 g/mol (396.49 + 36.45 for HCl) .
  • Key Differences: Methylation on lysine instead of arginine; targets distinct biological pathways (e.g., histone lysine methylation). Lacks the guanidino group, reducing hydrogen-bonding capacity compared to arginine derivatives.
  • Applications : Critical for studying histone modifications and epigenetic regulation .

Fmoc-L-Homoarginine (Unmethylated)

  • Structure : Homoarginine without methylation.
  • Molecular Formula : C₂₂H₂₆N₄O₄ .
  • Molecular Weight : 410.47 g/mol .
  • Key Differences :
    • Absence of methyl groups limits its utility in methylation-specific studies.
    • Used as a control or precursor in synthetic workflows .

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Methylation Type Key Applications
Fmoc-HomoArg(Me)₂-OH·HCl (Symm.) C₂₄H₃₀N₄O₄·HCl ~475.0 Symmetrical dimethyl Protein arginine methylation studies
Fmoc-Arg(Me)₂-OH·HCl (Symm.) C₂₃H₂₈N₄O₄·HCl 461.0 Symmetrical dimethyl Chromatin remodeling, DNA repair
Fmoc-HomoArg(Et)₂-OH·HCl (Symm.) C₂₆H₃₄N₄O₄·HCl 502.5 Symmetrical diethyl Enzyme specificity assays
Fmoc-Lys(Me)₂-OH·HCl C₂₃H₂₈N₂O₄·HCl 432.94 Symmetrical dimethyl Histone lysine methylation studies
Fmoc-L-Homoarginine C₂₂H₂₆N₄O₄ 410.47 None Control in methylation studies

Commercial Availability

  • Pricing varies significantly:
    • Fmoc-Arg(Me)₂-OH·HCl (Symm.): ~$774/g ().
    • Fmoc-HomoArg(Me)₂-OH·HCl (Symm.): ~$258/250 mg ().
  • Suppliers like American Elements and Iris Biotech GmbH provide bulk quantities for industrial-scale research .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.